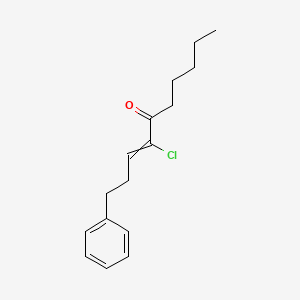
4-Chloro-1-phenyldec-3-en-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-phenyldec-3-en-5-one is an organic compound with the molecular formula C16H21ClO It is characterized by a phenyl group attached to a decenone backbone, with a chlorine atom at the fourth position
Méthodes De Préparation
The synthesis of 4-Chloro-1-phenyldec-3-en-5-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable alkene under specific conditions. One common method is the aldol condensation reaction, where 4-chlorobenzaldehyde reacts with 1-decene in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to yield the desired product.
Industrial production methods may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reagents to improve yield and purity. The choice of method depends on the scale of production and the desired properties of the final product.
Analyse Des Réactions Chimiques
4-Chloro-1-phenyldec-3-en-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Addition: The double bond in the decenone backbone can undergo addition reactions with halogens or hydrogen halides to form dihalo or haloalkane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Chloro-1-phenyldec-3-en-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-phenyldec-3-en-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with multiple targets, leading to a range of effects.
Comparaison Avec Des Composés Similaires
4-Chloro-1-phenyldec-3-en-5-one can be compared with other similar compounds, such as:
4-Chloro-1-phenylbutan-3-one: This compound has a shorter carbon chain but shares similar reactivity and applications.
4-Chloro-1-phenylhex-3-en-5-one:
4-Chloro-1-phenyl-2-butanone: This compound is structurally similar but lacks the double bond, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
143328-55-6 |
|---|---|
Formule moléculaire |
C16H21ClO |
Poids moléculaire |
264.79 g/mol |
Nom IUPAC |
4-chloro-1-phenyldec-3-en-5-one |
InChI |
InChI=1S/C16H21ClO/c1-2-3-5-13-16(18)15(17)12-8-11-14-9-6-4-7-10-14/h4,6-7,9-10,12H,2-3,5,8,11,13H2,1H3 |
Clé InChI |
VIYYCZFVVNRQIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C(=CCCC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)
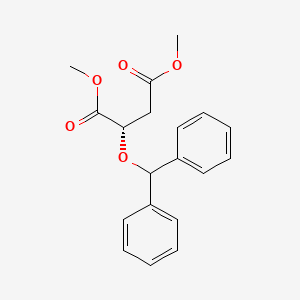
![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)
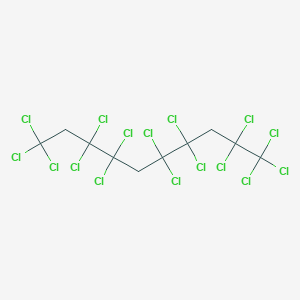

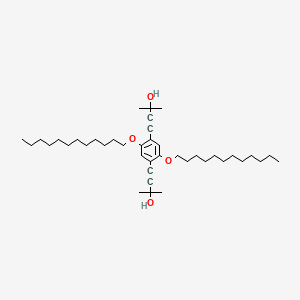
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)


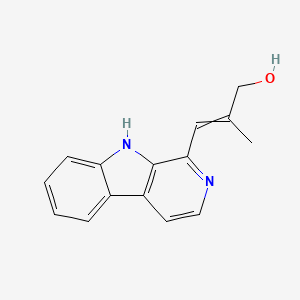


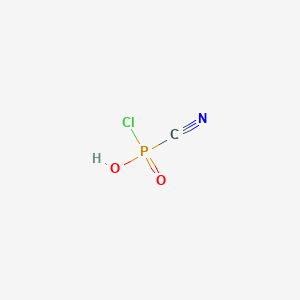
![3-[(2-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B12564193.png)
